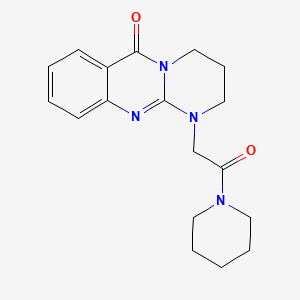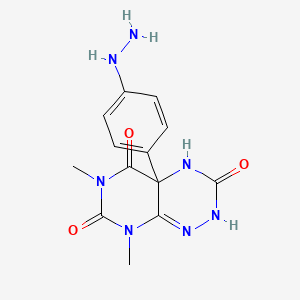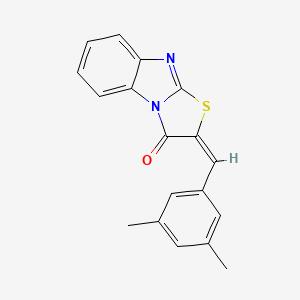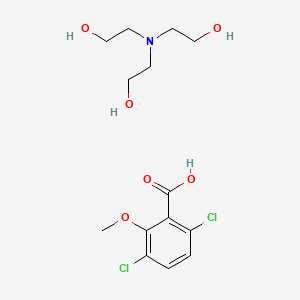
Dicamba-trolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicamba-trolamine is a synthetic herbicide used primarily for the control of annual and perennial broad-leaved weeds and brush species. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid) and is known for its selective, systemic action, being absorbed through leaves and translocated throughout the plant . This compound has been widely used in various agricultural applications, including cotton, sugarcane, soybeans, sorghum, and cereals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicamba-trolamine is synthesized by reacting dicamba with trolamine (triethanolamine). The reaction typically involves the esterification of dicamba with trolamine under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where dicamba and trolamine are mixed in stoichiometric ratios. The reaction mixture is then heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dicamba-trolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dicamba-trolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying herbicide behavior and interactions with other chemicals.
Biology: this compound is used in plant biology research to study its effects on plant growth and development.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and reduced competition from unwanted plants
Wirkmechanismus
Dicamba-trolamine acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocated throughout the plant, where it disrupts normal plant growth processes. The compound induces uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
Dicamba: The parent compound, used widely as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
Triclopyr: A herbicide used for woody plant control.
Uniqueness: Dicamba-trolamine is unique due to its combination of dicamba and trolamine, which enhances its solubility and effectiveness. It offers a broader spectrum of weed control and is less prone to volatilization compared to dicamba alone .
Eigenschaften
CAS-Nummer |
53404-29-8 |
|---|---|
Molekularformel |
C14H21Cl2NO6 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;8-4-1-7(2-5-9)3-6-10/h2-3H,1H3,(H,11,12);8-10H,1-6H2 |
InChI-Schlüssel |
ZMLZTMPXQOOCNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


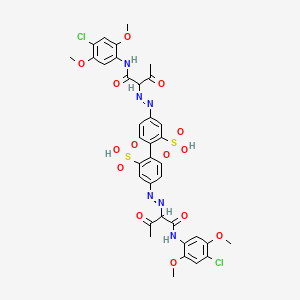
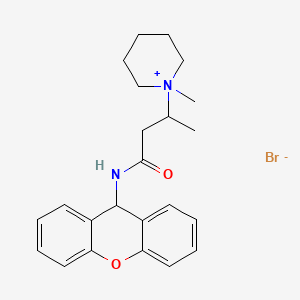
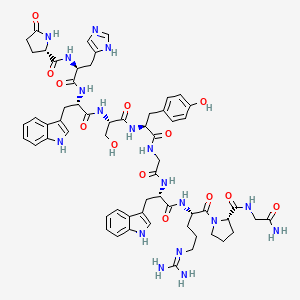
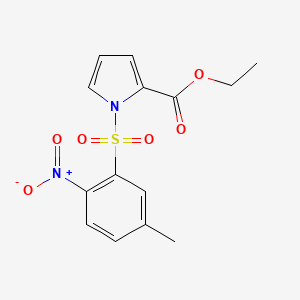


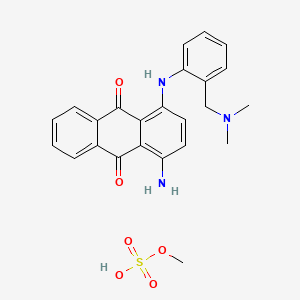
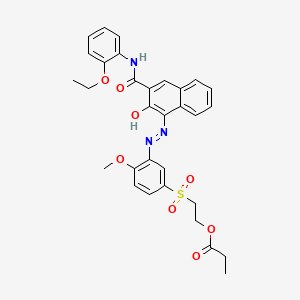


![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
